![molecular formula C12H17ClN2O B6269364 4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol CAS No. 320406-42-6](/img/no-structure.png)

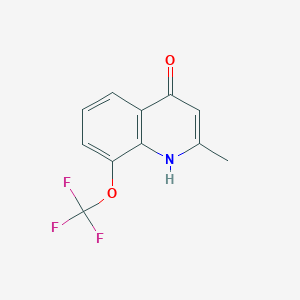

4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol” is a chemical compound that can be analyzed in various ways. It is related to other compounds used in both veterinary and human medicine . More specific information about this compound can be found in various resources .

Synthesis Analysis

The synthesis of related compounds has been done in several steps. For example, the synthesis of ketamine, a related compound, has been done in five steps . The process involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate is then iminated by methyl amine and finally, the obtained imine is rearranged at elevated temperature to result in the synthesis of the final product .Chemical Reactions Analysis

The chemical reactions involving “4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol” can be analyzed based on the reactions of related compounds. For instance, the synthesis of ketamine involves several chemical reactions including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol involves the conversion of 4-chloro-2-nitroaniline to 4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol through a series of reactions.", "Starting Materials": [ "4-chloro-2-nitroaniline", "Sodium borohydride", "Cyclohexanone", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 4-chloro-2-nitroaniline with sodium borohydride in ethanol to form 4-chloro-2-aminophenol", "Step 2: Protection of the amino group in 4-chloro-2-aminophenol with cyclohexanone in the presence of hydrochloric acid to form 4-chloro-2-(cyclohexylamino)phenol", "Step 3: Reduction of 4-chloro-2-(cyclohexylamino)phenol with sodium borohydride in ethanol to form 4-(cyclohexylamino)phenol", "Step 4: Diazotization of 4-(cyclohexylamino)phenol with sodium nitrite and hydrochloric acid to form 4-(cyclohexylamino)phenyldiazonium chloride", "Step 5: Coupling of 4-(cyclohexylamino)phenyldiazonium chloride with cyclohexanone in the presence of sodium hydroxide to form 4-[(cyclohexylamino)(cyclohexylidene)methyl]cyclohexan-1-one", "Step 6: Reduction of 4-[(cyclohexylamino)(cyclohexylidene)methyl]cyclohexan-1-one with sodium borohydride in ethanol to form 4-[(cyclohexylamino)cyclohexyl]methanol", "Step 7: Chlorination of 4-[(cyclohexylamino)cyclohexyl]methanol with thionyl chloride to form 4-[(2-amino-4-chlorophenyl)amino]cyclohexan-1-ol" ] } | |

CAS RN |

320406-42-6 |

Molecular Formula |

C12H17ClN2O |

Molecular Weight |

240.7 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.